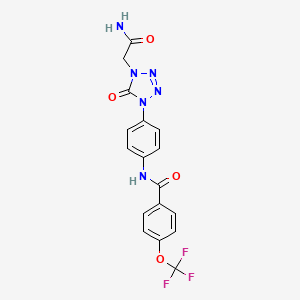

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-(trifluoromethoxy)benzamide

Description

This compound features a benzamide core linked to a phenyl group substituted with a 5-oxo-4,5-dihydro-1H-tetrazol-1-yl moiety bearing a 2-amino-2-oxoethyl side chain. The 4-(trifluoromethoxy)benzamide group introduces strong electron-withdrawing properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs. For instance, outlines the preparation of 1,2,4-triazole-thiones via nucleophilic addition and cyclization, suggesting analogous routes for tetrazole derivatives .

Properties

IUPAC Name |

N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N6O4/c18-17(19,20)30-13-7-1-10(2-8-13)15(28)22-11-3-5-12(6-4-11)26-16(29)25(23-24-26)9-14(21)27/h1-8H,9H2,(H2,21,27)(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYNATOATLTMRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Phenyl Group: The phenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Introduction of the Trifluoromethoxybenzamide Moiety: This step involves the reaction of the intermediate with trifluoromethoxybenzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and oxo groups.

Reduction: Reduction reactions can target the oxo groups, converting them to hydroxyl groups.

Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce hydroxylated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and protein binding due to its functional groups.

Medicine

Potential medicinal applications include the development of new drugs targeting specific pathways, given its ability to interact with biological molecules.

Industry

In industry, the compound could be used in the development of advanced materials, such as polymers with specific properties or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-(trifluoromethoxy)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in electron transfer processes, thereby modulating biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Agrochemicals

Table 1 compares the target compound with structurally related benzamide derivatives from :

| Compound Name (Use) | Core Structure | Key Substituents | LogP* | Bioactivity |

|---|---|---|---|---|

| Target Compound | Benzamide-tetrazole | 4-(trifluoromethoxy), 2-amino-2-oxoethyl | ~3.5† | Unknown (inferred pesticidal/pharma) |

| N-(2,4-dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) | Benzamide | 2,4-dichlorophenyl, ethoxymethoxy | 3.8 | Herbicide |

| N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) | Pyridinecarboxamide | 2,4-difluorophenyl, trifluoromethylphenoxy | 4.2 | Herbicide |

*LogP values estimated via fragment-based methods. †Predicted using Molinspiration software.

The trifluoromethoxy group in the target compound likely enhances membrane permeability compared to ethoxymethoxy (Etobenzanid) but may reduce solubility relative to pyridinecarboxamides (Diflufenican) .

Heterocyclic Analogues: Tetrazoles vs. Triazoles

describes 1,2,4-triazole-3(4H)-thiones (e.g., compounds [7–9]) with tautomerism between thiol and thione forms. In contrast, the target compound’s tetrazole ring lacks sulfur but incorporates a 5-oxo group, increasing acidity (pKa ~4–5 for tetrazoles vs. ~8–9 for triazoles). This acidity may improve solubility in basic environments, critical for bioavailability .

Key spectroscopic distinctions:

- IR : Tetrazole C=O stretch (~1680 cm⁻¹, similar to hydrazinecarbothioamides in ) vs. triazole C=S (~1250 cm⁻¹) .

- NMR : The trifluoromethoxy group’s deshielding effect would shift aromatic protons downfield (~7.5–8.5 ppm), as seen in difluorophenyl analogs () .

Physicochemical and Metabolic Stability

The 2-amino-2-oxoethyl side chain may engage in hydrogen bonding, reducing logP relative to purely aromatic analogs. However, the trifluoromethoxy group’s hydrophobicity counterbalances this, yielding moderate lipophilicity. Compared to triazole-thiones (), tetrazoles exhibit higher metabolic stability due to resistance to oxidative degradation, a trait leveraged in drug design .

Biological Activity

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-(trifluoromethoxy)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C22H20N6O4

- Molecular Weight : 432.4 g/mol

- CAS Number : 1396815-46-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethoxy group enhances lipophilicity, which may improve the compound's ability to penetrate cellular membranes. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, blocking substrate access and altering metabolic pathways.

- Receptor Modulation : It may activate or inhibit receptor-mediated signaling pathways, influencing cellular responses such as proliferation and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties:

- Cell Proliferation Inhibition : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

- Mechanistic Insights : The compound's structure suggests it may interfere with tubulin polymerization, a critical process in mitosis, thereby leading to cell cycle arrest.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens:

- Bacterial Inhibition : It has shown effectiveness against Gram-positive and Gram-negative bacteria.

- Fungal Activity : Preliminary studies suggest potential antifungal activity, warranting further investigation into its spectrum of action.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Datar et al. (2017) | Reported significant inhibition of cancer cell lines with IC50 values comparable to standard chemotherapeutics. |

| Badiger et al. (2019) | Demonstrated antimicrobial activity against multiple bacterial strains; specific MIC values were noted. |

| Evren et al. (2022) | Investigated the compound's effect on apoptosis in cancer cells, highlighting its potential as an anticancer agent. |

Structure–Activity Relationship (SAR)

The presence of the trifluoromethoxy group is crucial for enhancing biological activity. Modifications in the phenyl ring and tetrazole moiety have been shown to influence potency and selectivity against different biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.